molecular formula C9H4BrN3 B11873070 8-Bromoquinoxaline-6-carbonitrile

8-Bromoquinoxaline-6-carbonitrile

Katalognummer: B11873070
Molekulargewicht: 234.05 g/mol
InChI-Schlüssel: UEJOECUBZAZRTH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Bromoquinoxaline-6-carbonitrile is a heterocyclic aromatic compound with the molecular formula C₉H₄BrN₃. It is a versatile small molecule scaffold used in various chemical and biological research applications. The compound is characterized by a quinoxaline ring substituted with a bromine atom at the 8th position and a cyano group at the 6th position .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromoquinoxaline-6-carbonitrile typically involves the bromination of quinoxaline derivatives. One common method is the bromination of quinoxaline-6-carbonitrile using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or acetonitrile . The reaction is usually carried out at room temperature or under reflux conditions to achieve high yields.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for scalability and cost-effectiveness. The product is then purified using standard techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

8-Bromoquinoxaline-6-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoxalines, quinoxaline oxides, and reduced quinoxaline derivatives .

Wissenschaftliche Forschungsanwendungen

8-Bromoquinoxaline-6-carbonitrile has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 8-Bromoquinoxaline-6-carbonitrile involves its interaction with specific molecular targets and pathways. The bromine and cyano groups play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

8-Bromoquinoxaline-6-carbonitrile is unique due to the presence of both bromine and cyano groups, which enhance its reactivity and potential biological activities. The combination of these functional groups makes it a valuable scaffold for the development of new compounds with diverse applications .

Eigenschaften

Molekularformel

C9H4BrN3

Molekulargewicht

234.05 g/mol

IUPAC-Name

8-bromoquinoxaline-6-carbonitrile

InChI

InChI=1S/C9H4BrN3/c10-7-3-6(5-11)4-8-9(7)13-2-1-12-8/h1-4H

InChI-Schlüssel

UEJOECUBZAZRTH-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C2C(=CC(=CC2=N1)C#N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.